molecular formula C11H19NO2 B12979002 Ethyl 2-azaspiro[4.4]nonane-3-carboxylate

Ethyl 2-azaspiro[4.4]nonane-3-carboxylate

Cat. No.: B12979002
M. Wt: 197.27 g/mol
InChI Key: JMBUPZZYOPLZNV-UHFFFAOYSA-N
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Description

Ethyl 2-azaspiro[44]nonane-3-carboxylate is a spirocyclic compound characterized by a unique bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate typically involves the cycloaddition of ethylidenecyclopentane derivatives with N-benzyl azomethine ylide generated in situ. This reaction is carried out in the presence of lithium fluoride in acetonitrile at 60°C . The reaction proceeds efficiently with high diastereoselectivity and yields the desired spirocyclic product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azaspiro[4.4]nonane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 2-azaspiro[4.4]nonane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in neurological processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-azaspiro[4.4]nonane-3-carboxylate is unique due to its specific spirocyclic structure and the presence of an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 2-azaspiro[4.4]nonane-3-carboxylate

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)9-7-11(8-12-9)5-3-4-6-11/h9,12H,2-8H2,1H3

InChI Key

JMBUPZZYOPLZNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CCCC2)CN1

Origin of Product

United States

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